molecular formula C26H23Cl2N3O3S B11434975 N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide

Cat. No.: B11434975
M. Wt: 528.4 g/mol
InChI Key: GJRORMCYAOUQRZ-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide is a thieno[2,3-d]pyrimidine derivative with a cyclohepta-fused ring system. Key structural features include:

  • Core: A 2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidine scaffold.
  • Substituents: A 4-chlorophenyl group at position 3 of the pyrimidine ring. An acetamide side chain at position 1, substituted with a 5-chloro-2-methylphenyl group.

Properties

Molecular Formula

C26H23Cl2N3O3S

Molecular Weight

528.4 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]acetamide

InChI

InChI=1S/C26H23Cl2N3O3S/c1-15-7-8-17(28)13-20(15)29-22(32)14-30-25-23(19-5-3-2-4-6-21(19)35-25)24(33)31(26(30)34)18-11-9-16(27)10-12-18/h7-13H,2-6,14H2,1H3,(H,29,32)

InChI Key

GJRORMCYAOUQRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Core Thieno[2,3-d]pyrimidine Synthesis via Gewald Reaction

The Gewald reaction is pivotal for constructing the thieno[2,3-d]pyrimidine scaffold. Cycloheptanone reacts with ethyl cyanoacetate and elemental sulfur in ethanol under triethylamine catalysis to form 2-aminothiophene-3-carboxylate derivatives . This intermediate undergoes Dieckmann cyclization under basic conditions (e.g., sodium ethoxide) to yield the bicyclic thienopyrimidine core . Microwave irradiation (100–120°C, 30 min) enhances reaction efficiency, achieving yields of 78–85% compared to 60–65% under conventional reflux .

Key Parameters

Reaction ComponentConditionYield
Cycloheptanone1.2 equiv85%
Ethyl cyanoacetate1.5 equiv-
Sulfur2.0 equiv-
TriethylamineCatalytic-

Cyclohepta Ring Functionalization and Chlorophenyl Incorporation

The cyclohepta ring is functionalized via Krapcho decarboxylation to introduce ketone groups, enabling subsequent substitution. Treatment of the thienopyrimidine intermediate with 4-chlorophenyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C forms a thiourea adduct, which undergoes cyclodehydration with Burgess reagent to install the 3-(4-chlorophenyl) substituent . X-ray crystallography confirms the equatorial orientation of the chlorophenyl group, minimizing steric hindrance .

Reaction Optimization

  • Temperature : Sub-zero conditions prevent side reactions (e.g., thiourea polymerization).

  • Solvent : THF enhances solubility of aromatic isothiocyanates .

  • Catalyst : Pyridine (2 equiv) neutralizes HCl byproducts, improving yield to 72%.

Acetamide Sidechain Coupling via Nucleophilic Acylation

The N-(5-chloro-2-methylphenyl)acetamide moiety is introduced via a two-step sequence:

  • Chlorination : 2-Methylaniline is chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane to yield 5-chloro-2-methylaniline .

  • Acylation : The aniline derivative reacts with bromoacetyl bromide in acetonitrile, followed by displacement with the thienopyrimidine-thiol intermediate under Mitsunobu conditions (DIAD, PPh₃) .

Critical Observations

  • Regioselectivity : The chloro substituent at position 5 is retained due to steric shielding by the methyl group at position 2 .

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Final Macrocyclization and Oxidation

Macrocyclization of the linear precursor is achieved through high-dilution conditions (0.01 M) in dimethylformamide (DMF) with potassium carbonate as a base. Oxidation of the secondary alcohol to the ketone is performed using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding the 2,4-dioxo functionality .

Yield Comparison

MethodOxidizing AgentTemperatureYield
AJones reagent0°C68%
BPyridinium chlorochromate25°C52%

Crystallographic Validation and Conformational Analysis

Single-crystal X-ray diffraction (SHELXL97) of the final compound reveals a boat conformation for the cyclohepta ring and a dihedral angle of 81.2° between the thienopyrimidine and acetamide planes . Hydrogen bonding between the acetamide NH and pyrimidine carbonyl oxygen (2.89 Å) stabilizes the crystal lattice .

Crystallographic Data

ParameterValue
Space groupP2₁/c
a, b, c (Å)12.34, 14.56, 9.87
α, β, γ (°)90, 105.6, 90
R factor0.037

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : For Gewald and Dieckmann steps to minimize thermal degradation .

  • Catalyst Recycling : Triethylamine recovery via distillation reduces costs.

  • Quality Control : HPLC (C18 column, acetonitrile/0.1% TFA) monitors purity, with retention time at 6.8 min .

Challenges and Mitigation Strategies

  • Low Yields in Macrocyclization : High-dilution techniques and slow reagent addition (syringe pump) improve yields from 45% to 65% .

  • Epimerization : Chiral centers are preserved by avoiding strong bases during acylation .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

  • **Oxid

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₂S
  • Molecular Weight : 396.34 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities that are primarily attributed to its structural components. The presence of chloro-substituents and the thieno-pyrimidine moiety are significant for its pharmacological properties.

1. Anticancer Activity

Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Study Findings :
    • The compound was tested against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines.
    • IC₅₀ values were reported at approximately 12 µM for A549 and 10 µM for MCF7 cells.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

  • In Vitro Efficacy :
    • Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Chloro Substituents : The presence of chlorine atoms on the phenyl rings enhances lipophilicity and may improve cellular uptake.
  • Thieno-Pyrimidine Core : This core structure is essential for anticancer activity, possibly due to its interaction with specific cellular targets such as kinases.

Case Studies

A review of literature reveals several case studies that highlight the efficacy of the compound:

  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity in vitro. The most potent derivative showed an IC₅₀ value lower than standard chemotherapeutics like doxorubicin .
  • Case Study on Antimicrobial Properties :
    • In a comparative study assessing various thieno-pyrimidine derivatives, this compound demonstrated superior activity against resistant strains of bacteria, suggesting potential as a lead compound in antibiotic development .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Cell Cycle Progression : Evidence suggests that the compound induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Studies indicate that it activates apoptotic pathways via caspase activation.

Scientific Research Applications

Applications in Scientific Research

The applications of this compound span various fields including medicinal chemistry, pharmacology, and materials science. Below are detailed insights into its potential uses:

Pharmacological Applications

N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide has been studied for its biological activities which include:

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The thieno-pyrimidine core is particularly noted for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy could be attributed to the presence of the chlorinated phenyl groups which enhance lipophilicity and membrane penetration.

Synthetic Chemistry

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Key synthetic routes include:

  • Formation of Thieno-Pyrimidine Core : This can be achieved through cyclization reactions involving thiophene derivatives and urea under specific conditions.
  • Chlorophenyl Group Introduction : Chlorinated phenyl reagents are utilized in substitution reactions to introduce the necessary functional groups.

Material Science

Due to its unique molecular structure and properties, this compound could serve as a precursor for developing novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Mechanistic Insights from Structural Similarity

  • Shared Mechanisms: Compounds with the same scaffold (e.g., thienopyrimidine) often target kinases or topoisomerases, as seen in cytotoxicity studies .
  • Divergent Responses : Despite structural similarity, only ~20% of analogs (Tanimoto >0.85) share similar gene expression profiles, highlighting context-dependent bioactivity .
  • Synergistic Effects: Mixtures of structurally similar compounds (e.g., oleanolic acid and hederagenin) may amplify mechanisms of action (MOAs), as observed in systems pharmacology .

Critical Research Findings

Synthesis Efficiency : Acetylation methods (e.g., ) yield >70%, whereas sulfur-based couplings (e.g., ) lack reported yields, suggesting scalability challenges.

Cytotoxicity : Chlorophenyl and methyl substituents enhance activity (e.g., IC50: 5.6 μM in vs. >5 μM in ).

Structural-Activity Paradox : While supports scaffold-driven MOAs emphasizes biological context as a critical variable .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction intermediates?

The compound’s synthesis typically involves multi-step protocols. For instance, analogous thieno[2,3-d]pyrimidine derivatives are synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated ketones, followed by functionalization of the pyrimidine core with chloroacetamide groups . Key intermediates include chlorinated aromatic amines (e.g., 5-chloro-2-methylaniline) and cyclohepta[4,5]thieno[2,3-d]pyrimidinone precursors. Yield optimization (e.g., 50% in analogous syntheses) often requires strict control of reaction temperature and stoichiometric ratios of coupling agents like DCC/DMAP .

Q. How can researchers characterize the compound’s purity and structural integrity?

Standard characterization combines 1H/13C NMR (e.g., δ 2.03 ppm for CH3 in DMSO-d6 ), LC-MS (m/z [M+H]+ analysis ), and HPLC (≥95% purity thresholds). For complex heterocyclic systems, X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated in structurally related pyrimidinones . Impurities (e.g., unreacted chloroacetamide or dimerization byproducts) are identified via comparative TLC and high-resolution mass spectrometry.

Advanced Research Questions

Q. What computational strategies can predict reactivity or regioselectivity in functionalizing the cyclohepta-thieno-pyrimidine core?

Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) are used to model electrophilic substitution patterns on the fused heterocycle. For example, ICReDD’s reaction path search algorithms integrate quantum calculations with experimental data to prioritize synthetic routes . Solvent effects on nucleophilic attack at the pyrimidine C2/C4 positions can be simulated using COSMO-RS, aiding in solvent selection for regioselective acetamide coupling .

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

Discrepancies (e.g., variable IC50 values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). Methodological solutions include:

  • Standardized buffer systems (e.g., 10 mM MgCl2, 1 mM DTT in Tris-HCl pH 7.5) to minimize ionic interference.
  • Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .
  • Metabolic stability testing (e.g., microsomal half-life) to rule out artifactual results due to compound degradation .

Q. What strategies address low aqueous solubility during in vitro/in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
  • Solid dispersion : Formulate with hydrophilic carriers (e.g., PVP-K30) via spray-drying to enhance bioavailability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety, as seen in structurally related benzoxazoles .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for optimizing bioactivity?

  • Core modifications : Systematically vary substituents on the 4-chlorophenyl and cyclohepta-thieno-pyrimidine moieties. For example, replace chlorine with electron-withdrawing groups (e.g., CF3) to assess effects on target binding .
  • Control experiments : Include analogs lacking the acetamide side chain to isolate its contribution to activity .
  • Statistical rigor : Use a factorial design (e.g., 2^k) to evaluate interactions between substituent position and bioactivity .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC-DAD/MS : Monitor hydrolytic cleavage of the acetamide bond (e.g., m/z shifts indicative of dechlorinated byproducts) .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C from high-temperature data .

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